molecular formula C18H14Cl2N4O3S B2666603 N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351659-10-3

N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B2666603
CAS No.: 1351659-10-3
M. Wt: 437.3
InChI Key: WLTDSRYSACZYAK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a thiazolopyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide typically involves multiple steps:

    Formation of the Thiazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring system.

    Introduction of the Furan-2-carboxamido Group: This can be achieved through an amide coupling reaction, where the furan-2-carboxylic acid is reacted with an amine derivative of the thiazolopyridine core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with biological macromolecules in a specific manner.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the furan and thiazolopyridine moieties could interact with other functional groups within the target site. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
  • N-(3,4-dichlorophenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
  • N-(3,4-dichlorophenyl)-2-(pyridine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and thiazolopyridine rings, along with the dichlorophenyl group, provides a unique scaffold for interaction with biological targets, potentially leading to novel therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O3S/c19-11-4-3-10(8-12(11)20)21-18(26)24-6-5-13-15(9-24)28-17(22-13)23-16(25)14-2-1-7-27-14/h1-4,7-8H,5-6,9H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTDSRYSACZYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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